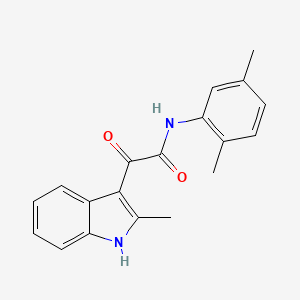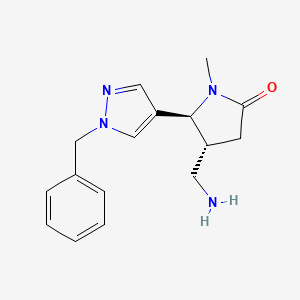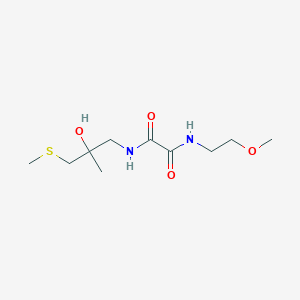![molecular formula C16H20Cl2N6O B2890612 N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride CAS No. 1583199-65-8](/img/structure/B2890612.png)
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of such compounds often involves strategies using 3-amino-1,2,4-triazole . The Dimroth rearrangement, which involves the isomerization of heterocycles and relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure also includes a phenylethyl group and a carboxamide group.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of such compounds . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, chemical shifts, multiplicity, coupling constants, and the number of protons can be reported .科学的研究の応用
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating different moieties, indicating the chemical versatility and potential for modification of compounds related to N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide; dihydrochloride. Such studies contribute to the understanding of the chemical properties and reactivity of this compound and its derivatives (Abdel‐Aziz et al., 2008).
Biological Activity
- Investigations into the biological activity of triazolopyrimidines have been carried out, with a focus on their antimicrobial and antioxidant properties. This suggests potential applications in the development of new therapeutic agents (Gilava et al., 2020).
- The antimicrobial activity of certain triazolopyrimidine derivatives has been assessed, providing insights into their potential use in combating microbial infections (Gein et al., 2010).
Antifungal and Antitumor Applications
- Novel triazolopyrimidine-carbonylhydrazone derivatives have been synthesized and shown to possess excellent fungicidal activities, highlighting the potential for agricultural and medicinal applications in controlling fungal pathogens (De-jiang, 2008).
- Research has also been conducted on enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, suggesting the utility of triazolopyrimidine derivatives in developing novel antitumor agents (Riyadh, 2011).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2) .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response regulation, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
将来の方向性
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given its potent dual activity against examined cell lines and CDK2 . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
N-(2-amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O.2ClH/c1-10-8-11(2)22-16(19-10)20-14(21-22)15(23)18-9-13(17)12-6-4-3-5-7-12;;/h3-8,13H,9,17H2,1-2H3,(H,18,23);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSOULWNUIEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC(C3=CC=CC=C3)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)

![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)

![2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890543.png)
![1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2890545.png)


